molecular formula C14H18ClNO2S B2799790 [3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287343-45-5

[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2799790
CAS RN: 2287343-45-5
M. Wt: 299.81
InChI Key: DABOHNXUKOGIKW-UHFFFAOYSA-N
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Description

[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, commonly known as DPC, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinases and has been shown to have significant effects on various biological processes. In

Mechanism of Action

DPC acts by inhibiting the activity of protein kinases, which are enzymes that play a critical role in the regulation of various cellular processes. By inhibiting protein kinases, DPC can disrupt the signaling pathways that are involved in cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
DPC has been shown to have significant effects on various biological processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the proliferation of various types of cells. DPC has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPC in lab experiments is its potency as a protein kinase inhibitor. It is also relatively easy to synthesize and has a high melting point, making it easy to handle in the lab. However, one of the main limitations of using DPC is its potential toxicity, as it can cause skin irritation and respiratory problems if not handled properly.

Future Directions

There are many potential future directions for the use of DPC in scientific research. One area of interest is the development of new cancer therapies that target specific protein kinases. DPC could also be used in the development of new anti-inflammatory drugs, as it has been shown to have anti-inflammatory effects. Additionally, DPC could be used in the study of various biological processes, including cell growth, differentiation, and apoptosis.
In conclusion, DPC is a potent inhibitor of protein kinases that has significant effects on various biological processes. It has been widely used in scientific research and has potential applications in the development of new cancer therapies and anti-inflammatory drugs. While there are limitations to its use in lab experiments, the future directions for the use of DPC are promising and warrant further investigation.

Synthesis Methods

The synthesis of DPC involves the reaction of 3-(4-dimethylaminophenyl)-1-bicyclo[1.1.1]pentan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a high melting point.

Scientific Research Applications

DPC is commonly used in scientific research as a potent inhibitor of protein kinases. It has been shown to have significant effects on various biological processes, including cell growth, differentiation, and apoptosis. DPC has also been used in the development of new cancer therapies, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c1-16(2)12-5-3-11(4-6-12)14-7-13(8-14,9-14)10-19(15,17)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABOHNXUKOGIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

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